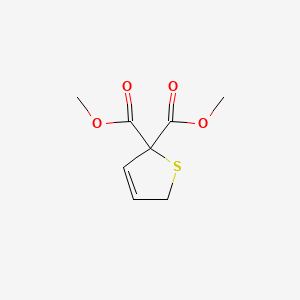
3-(difluoromethyl)-3-phenyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethyl)-3-phenyl-3H-diazirine (DFMD) is a novel synthetic organic compound with a wide range of applications in scientific research. As a member of the diazirine family, DFMD is a versatile compound that can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes.
Méthodes De Synthèse
3-(difluoromethyl)-3-phenyl-3H-diazirine can be synthesized through a number of different methods, including the Wittig reaction, the Grignard reaction, and the Ullmann reaction. The Wittig reaction involves the formation of a phosphonium salt from an aldehyde or ketone, which is then reacted with a diazirine compound. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide and then the reaction of the Grignard reagent with a diazirine compound. The Ullmann reaction involves the formation of a carboxylic acid from an aldehyde or ketone, which is then reacted with an alkyl halide to form an acyl halide, which is then reacted with a diazirine compound.
Applications De Recherche Scientifique
3-(difluoromethyl)-3-phenyl-3H-diazirine has a wide range of applications in scientific research. It can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins by labeling specific amino acid residues with a diazirine group, which can then be used to probe the structure and function of the protein. In drug discovery, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to label small molecules, enabling researchers to study their interactions with proteins and other molecules. 3-(difluoromethyl)-3-phenyl-3H-diazirine can also be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis.
Mécanisme D'action
The mechanism of action of 3-(difluoromethyl)-3-phenyl-3H-diazirine is based on its ability to form covalent bonds with proteins and other molecules. When 3-(difluoromethyl)-3-phenyl-3H-diazirine is exposed to proteins or other molecules, it can form covalent bonds with specific amino acid residues or other functional groups. This covalent bond formation can then be used to probe the structure and function of the protein or molecule, as well as its interactions with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(difluoromethyl)-3-phenyl-3H-diazirine are still being studied, but it is known that 3-(difluoromethyl)-3-phenyl-3H-diazirine can interact with proteins and other molecules in a variety of ways. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can form covalent bonds with specific amino acid residues, which can then be used to probe the structure and function of the protein or molecule. In addition, 3-(difluoromethyl)-3-phenyl-3H-diazirine can also interact with other molecules, such as small molecules, to facilitate drug discovery.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(difluoromethyl)-3-phenyl-3H-diazirine in laboratory experiments is its versatility. 3-(difluoromethyl)-3-phenyl-3H-diazirine can be used to study the structure and function of proteins, facilitate drug discovery, and study the mechanisms of biological processes. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine is relatively easy to synthesize and can be used in a variety of different experiments. However, 3-(difluoromethyl)-3-phenyl-3H-diazirine also has some limitations. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be toxic and can cause adverse reactions when exposed to certain proteins or molecules. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine can be expensive and difficult to obtain, which can limit its use in certain experiments.
Orientations Futures
The potential future directions for the use of 3-(difluoromethyl)-3-phenyl-3H-diazirine are vast. For example, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to develop new drugs or to study the structure and function of proteins in more detail. Additionally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to study the mechanisms of biological processes, such as signal transduction and enzyme catalysis. Finally, 3-(difluoromethyl)-3-phenyl-3H-diazirine could be used to facilitate drug discovery by labeling small molecules and studying their interactions with proteins and other molecules.
Propriétés
IUPAC Name |
3-(difluoromethyl)-3-phenyldiazirine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2/c9-7(10)8(11-12-8)6-4-2-1-3-5-6/h1-5,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAFFPSMFXPSFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(N=N2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-ethyl 5-methyl 4-(2-chlorophenyl)-2-{[2-({3-[(2-{[4-(2-chlorophenyl)-3-(ethoxycarbonyl)-5-(methoxycarbonyl)-6-methyl-1,4-dihydropyridin-2-yl]methoxy}ethyl)carbamoyl]phenyl}formamido)ethoxy]methyl}-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B6604609.png)


![6H-[1]Benzothiopyrano[4,3-b]quinoline, 7-methyl-, 5,5-dioxide](/img/structure/B6604623.png)
![3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6604632.png)

![(2S,4R)-4-(difluoromethoxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B6604644.png)
![tert-butyl N-(3-{[(1r,4r)-4-aminocyclohexyl]oxy}propyl)carbamate](/img/structure/B6604646.png)
![7-chloro-4-(2-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}hydrazin-1-yl)quinoline, phosphoric acid](/img/structure/B6604660.png)

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)

![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)